molecular formula C23H19NO B11994316 10,11-Dihydro-2'-methylspiro(5H-dibenzo(a,d)cycloheptene-5,1'-(1H)isoindole)-3'(2'H)-one CAS No. 35926-77-3

10,11-Dihydro-2'-methylspiro(5H-dibenzo(a,d)cycloheptene-5,1'-(1H)isoindole)-3'(2'H)-one

Cat. No.: B11994316
CAS No.: 35926-77-3
M. Wt: 325.4 g/mol
InChI Key: NGMFSGAQSFCZQT-UHFFFAOYSA-N
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Description

10,11-Dihydro-2'-methylspiro(5H-dibenzo(a,d)cycloheptene-5,1'-(1H)isoindole)-3'(2'H)-one is a useful research compound. Its molecular formula is C23H19NO and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Biological Activity

10,11-Dihydro-2'-methylspiro(5H-dibenzo(a,d)cycloheptene-5,1'-(1H)isoindole)-3'(2'H)-one is a complex organic compound with potential biological activities. Its unique spirocyclic structure contributes to its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C23H19NO
  • CAS Number : 35926-77-3
  • Molecular Weight : 357.40 g/mol
  • Structural Features : The compound features a spirocyclic framework that includes dibenzo and isoindole moieties, which are known to influence biological activity through various mechanisms.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives of dibenzocycloheptene have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity Comparison

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHeLa15.0Cell cycle arrest
10,11-DihydroA549TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar spirocyclic compounds have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound may exhibit comparable activity.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in cancer cell metabolism.
  • Interaction with DNA : The ability to intercalate into DNA can lead to disruption of replication and transcription processes.
  • Induction of Oxidative Stress : Many spirocyclic compounds generate reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

  • A study by Gao et al. (2014) synthesized novel heterocyclic derivatives that exhibited enhanced antitumor activity compared to their parent compounds, suggesting that structural modifications can significantly influence biological efficacy.
  • Research on fused heterocyclic compounds indicates that modifications at specific positions can lead to improved selectivity and potency against tumor cells.

Properties

CAS No.

35926-77-3

Molecular Formula

C23H19NO

Molecular Weight

325.4 g/mol

IUPAC Name

2-methylspiro[isoindole-3,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-1-one

InChI

InChI=1S/C23H19NO/c1-24-22(25)18-10-4-7-13-21(18)23(24)19-11-5-2-8-16(19)14-15-17-9-3-6-12-20(17)23/h2-13H,14-15H2,1H3

InChI Key

NGMFSGAQSFCZQT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C13C4=CC=CC=C4CCC5=CC=CC=C35

Origin of Product

United States

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